Buxozine C

Descripción general

Descripción

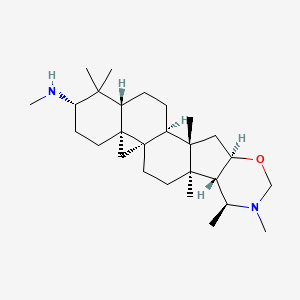

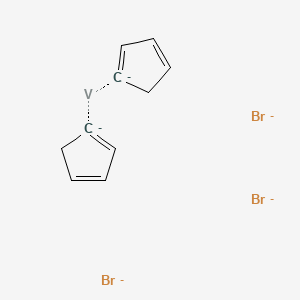

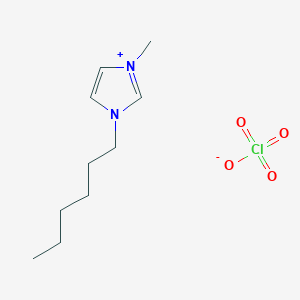

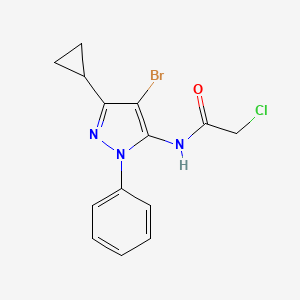

Buxozine C is a novel alkaloid derived from Buxus sempervirens L. It stands out due to its unique structure, featuring a tetrahydro-oxazine ring fused to positions 16a and 17b of the androstane skeleton. The compound was first isolated by Voticky in 1977 and obtained through semisynthesis from cyclovirobuxine D .

Synthesis Analysis

An efficient one-pot synthesis of cyclovirobuxine A from Buxozine C has been reported. The synthesis involves reductive ring cleavage and amination reactions. Palladized carbon serves as the catalyst, leading to the formation of cyclovirobuxine A in nearly quantitative yield .

Molecular Structure Analysis

The molecular formula of Buxozine C is C28H50N2O. It contains a tetrahydro-oxazine ring and is joined to the androstane scaffold. The presence of acid hydrogen atoms aligns with the proposed structure. Analytical techniques such as TOF-MS, 1H NMR, and IR spectroscopy confirm its composition .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of Buxozine-C : Researchers have developed a short and efficient approach to synthesize Buxozine-C, an alkaloid from Buxus sempervirens, with high yield. This synthesis begins with cyclovirobuxine-D and involves forming a tetrahydro-oxazine ring with formaldehyde at room temperature, achieving a 91% yield (Liu, Ji, & Cai, 2006).

Pharmacological Applications

- Conversion to Cyclovirobuxine A for Cardiovascular and Cerebrovascular Diseases : Buxozine-C can be converted into cyclovirobuxine A, another Buxus alkaloid. Cyclovirobuxine A shows promise in treating cardiovascular and cerebrovascular diseases. This conversion is facilitated using palladized carbon as a catalyst for both direct ring opening of tetrahydro-1,3-oxazine and reductive amination of Buxozine-C, yielding nearly quantitative results (Liu et al., 2008).

Other Related Research

Bufalin from Buxus Alkaloids and Cancer : While not directly about Buxozine C, bufalin, a compound related to the Buxus alkaloids, has demonstrated potential in cancer treatment. It has shown effectiveness in preventing tumor formation in murine models of colorectal cancer, acting as a chemoprophylactic agent (Sun et al., 2019).

Bufalin and Pancreatic Cancer : Bufalin has also been studied for its potential in inhibiting pancreatic cancer cell proliferation. It induces cell cycle arrest at S phase, inhibiting cyclin D1 and E1 expression, and affecting the expression and activity of transcription factors c-Myc and NF-κB (Liu et al., 2016).

Propiedades

IUPAC Name |

(1S,4R,5S,6S,10R,12S,13S,16R,18S,21R)-N,4,6,7,12,17,17-heptamethyl-9-oxa-7-azahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-18-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46N2O/c1-17-22-18(30-16-29(17)7)14-25(5)20-9-8-19-23(2,3)21(28-6)10-11-26(19)15-27(20,26)13-12-24(22,25)4/h17-22,28H,8-16H2,1-7H3/t17-,18+,19-,20-,21-,22-,24+,25-,26+,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBJBVLTEQHUQV-ZUDQDPCPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)NC)C)C)OCN1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@@H](C[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)NC)C)C)OCN1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Buxozine C | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone](/img/structure/B3276873.png)

![Propanamide, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B3276881.png)